2-bromo-4-(3-bromophenyl)Thiazole
Overview
Description
2-bromo-4-(3-bromophenyl)Thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Thiazole compounds generally interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom, which is a characteristic feature of the thiazole ring . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to influence various biochemical pathways depending on their biological activity . For instance, thiazole derivatives with antimicrobial activity may interfere with bacterial cell wall synthesis, while those with antitumor activity may inhibit cell proliferation or induce apoptosis .
Pharmacokinetics
A study on 4-(4-bromophenyl)-thiazol-2-amine derivatives, which are structurally similar to 2-bromo-4-(3-bromophenyl)thiazole, showed promising adme properties . These properties would impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, which would result in various molecular and cellular effects . For instance, thiazole derivatives with antimicrobial activity may lead to bacterial cell death, while those with antitumor activity may inhibit tumor cell proliferation .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the action of thiazole derivatives
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-bromo-4-(3-bromophenyl)Thiazole are largely determined by its interactions with various biomolecules. Thiazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer properties . These activities suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-(3-bromophenyl)Thiazole typically involves the reaction of 3-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using bromine in acetic acid to yield the desired thiazole compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-(3-bromophenyl)Thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl and thiazole rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Dihydrothiazoles are typical reduction products.
Scientific Research Applications
2-bromo-4-(3-bromophenyl)Thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and photovoltaic devices.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: This compound shares a similar thiazole core but differs in the substitution pattern on the phenyl ring.
2-Aminothiazole-4-carboxylic acid: Another thiazole derivative with different functional groups that confer distinct chemical properties.
Uniqueness
The specific substitution pattern allows for targeted modifications, making it a versatile intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-bromo-4-(3-bromophenyl)-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NS/c10-7-3-1-2-6(4-7)8-5-13-9(11)12-8/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYVKXSAWLILLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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